2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
Brand Name: Vulcanchem
CAS No.: 871673-06-2
VCID: VC3847638
InChI: InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
SMILES: C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid

CAS No.: 871673-06-2

Cat. No.: VC3847638

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid - 871673-06-2

Specification

CAS No. 871673-06-2
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
Standard InChI InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Standard InChI Key ZJAZOQRDYBOLBW-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O
Canonical SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetic acid belongs to the class of pyrrolidinone derivatives. Key molecular features include:

PropertyValue
CAS No.871673-06-2
Molecular FormulaC12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_4
Molecular Weight235.24 g/mol
IUPAC Name2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
SMILES NotationC1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O\text{C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O}
InChI KeyZJAZOQRDYBOLBW-UHFFFAOYSA-N

The compound’s structure integrates a pyrrolidinone ring (a five-membered lactam) at the para-position of a phenyl group, connected to an acetic acid side chain via an ether linkage. This configuration confers both rigidity and polarity, making it amenable to further functionalization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid involves three primary steps:

  • Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of succinimide precursors.

  • Phenyl Group Attachment: Nucleophilic aromatic substitution of 4-fluorophenol with pyrrolidinone under basic conditions.

  • Etherification with Acetic Acid: Reaction of the phenolic intermediate with bromoacetic acid in the presence of a base (e.g., K2_2CO3_3).

A simplified reaction scheme is shown below:

Pyrrolidinone+4-FluorophenolBase4-(2-Oxopyrrolidin-1-yl)phenolBromoacetic AcidTarget Compound\text{Pyrrolidinone} + \text{4-Fluorophenol} \xrightarrow{\text{Base}} \text{4-(2-Oxopyrrolidin-1-yl)phenol} \xrightarrow{\text{Bromoacetic Acid}} \text{Target Compound}

Applications in Pharmaceutical and Material Sciences

Drug Discovery

The compound’s scaffold is leveraged in developing:

  • Kinase Inhibitors: The pyrrolidinone ring mimics ATP-binding motifs in kinase active sites.

  • Anti-Inflammatory Agents: Acetic acid derivatives are precursors for nonsteroidal anti-inflammatory drugs (NSAIDs).

Polymer Chemistry

Incorporation into polymers enhances thermal stability and solubility. For example, copolymerization with polyethylene glycol (PEG) yields hydrogels for drug delivery.

Comparative Analysis of Structural Analogues

2-[3-(2-Oxopyrrolidin-1-yl)phenoxy]acetic Acid

  • CAS No.: 870693-12-2

  • Structural Difference: Pyrrolidinone attached at the meta-position of the phenyl group.

  • Impact: Altered electronic distribution affects binding affinity in biological targets.

Physical and Chemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol
StabilityStable under inert atmosphere

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